Shp2-IN-24
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Overview
Description
Shp2-IN-24 is a small molecule inhibitor that targets the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase involved in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-24 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis procedures while ensuring consistency and quality. This involves optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Shp2-IN-24 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups that enhance the compound’s activity .
Scientific Research Applications
Shp2-IN-24 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology studies to investigate SHP2’s role in cell signaling and regulation.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving dysregulated SHP2 activity.
Industry: Utilized in drug discovery and development processes to identify and optimize new SHP2 inhibitors
Mechanism of Action
Shp2-IN-24 exerts its effects by inhibiting the phosphatase activity of SHP2. It binds to the active site of SHP2, preventing the dephosphorylation of its substrates. This inhibition disrupts key signaling pathways, such as the RAS/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival. By blocking these pathways, this compound can suppress tumor growth and enhance the efficacy of other anticancer therapies .
Comparison with Similar Compounds
Shp2-IN-24 is compared with other SHP2 inhibitors, such as:
CNBDA: Another SHP2 inhibitor with a similar mechanism of action but different chemical structure.
JAB-3312: A novel SHP2 inhibitor currently in clinical trials, showing promising results in combination therapies
This compound is unique due to its specific binding affinity and inhibitory potency, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C23H22ClN5O4S |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
methyl (2R)-2-[[2-[[5-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C23H22ClN5O4S/c1-32-19-8-7-14(24)10-16(19)21-27-23(29-28-21)34-12-20(30)26-18(22(31)33-2)9-13-11-25-17-6-4-3-5-15(13)17/h3-8,10-11,18,25H,9,12H2,1-2H3,(H,26,30)(H,27,28,29)/t18-/m1/s1 |
InChI Key |
KKHUPJKBPNZBFP-GOSISDBHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NN2)SCC(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NN2)SCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)OC |
Origin of Product |
United States |
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